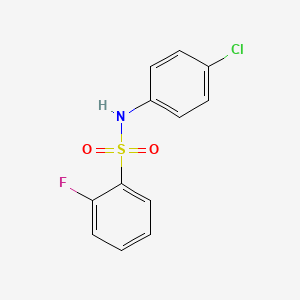

N-(4-chlorophenyl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVGSKYNYGNYDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 4-chloroaniline with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonamide group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-fluorobenzenesulfonamide has been investigated for its potential as a pharmacological agent, particularly as an antagonist at serotonin receptors. The presence of the fluorine atom enhances its binding affinity to these receptors, making it a candidate for developing treatments for mood disorders such as depression and anxiety.

Table 1: Biological Activities of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide

| Activity Type | Target Receptor | Binding Affinity | Reference |

|---|---|---|---|

| Serotonin Antagonism | 5-HT1A, 5-HT2A | High | |

| Antidepressant-like Effects | Various | Moderate | |

| Anti-inflammatory | Chemokine receptors | Variable |

Research Applications

The compound serves as a valuable building block in organic synthesis, facilitating the development of new therapeutic agents. Its structural features allow for modifications that can lead to the discovery of novel compounds with enhanced efficacy or reduced side effects.

Table 2: Synthetic Applications of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide

Case Studies

Several case studies illustrate the utility of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide in drug design and development:

Case Study 1: Serotonin Receptor Antagonists

Researchers used N-(4-chlorophenyl)-2-fluorobenzenesulfonamide to explore its interactions with serotonin receptors. Binding assays demonstrated that modifications to the sulfonamide group could enhance selectivity for specific receptor subtypes, leading to compounds with improved therapeutic profiles for treating anxiety disorders.

Case Study 2: Antiproliferative Agents

In studies focusing on cancer treatment, derivatives of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide were synthesized and tested for their ability to inhibit cell proliferation. The results indicated that certain modifications could yield potent antiproliferative agents targeting specific cancer cell lines, demonstrating the compound's versatility in therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Sulfonamides

Compound A : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine ()

- Structural Differences : Incorporates an oxazole ring and a furyl group.

- The 4-fluorophenyl group at the amine position introduces additional electronegativity.

- Reference :

Compound B : N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide ()

- Structural Differences: Substituted with an amino group at the para position and methoxy at the ortho position on the phenyl ring.

- Key Findings: The amino and methoxy groups improve solubility in polar solvents, which could enhance bioavailability. The fluorine at the para position on the benzenesulfonyl group may reduce metabolic degradation.

- Reference :

Compound C : N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide ()

- Structural Differences : Replaces the sulfonamide group with a hydroxamic acid (N-hydroxycarboxamide).

- Key Findings : Hydroxamic acids are potent metal-chelating agents, often used in histone deacetylase (HDAC) inhibitors. The absence of a sulfonamide group reduces acidity compared to N-(4-chlorophenyl)-2-fluorobenzenesulfonamide.

- Reference :

Halogen Position and Size Effects

highlights the impact of halogen substitution on biological activity in maleimide derivatives. This suggests that for N-(4-chlorophenyl)-2-fluorobenzenesulfonamide:

- The 4-chlorophenyl group provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability.

Functional Group Variations

Sulfonamide vs. Acetamide ()

- Compound D : 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

- Key Differences : The acetamide group replaces the sulfonamide, and a triazole-thiophene moiety is present.

- Implications : Acetamides generally exhibit lower acidity (pKa ~10–12) compared to sulfonamides (pKa ~6–8), affecting ionization under physiological conditions. The triazole-thiophene group may enhance metal-binding capacity.

- Reference :

Data Table: Structural and Functional Comparisons

Biological Activity

N-(4-chlorophenyl)-2-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide is , with a molecular weight of approximately 285.72 g/mol. The compound features a 4-chlorophenyl group and a 2-fluorobenzenesulfonamide moiety, which contribute to its unique chemical reactivity and biological activity.

The biological activity of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. It functions by inhibiting the activity of certain enzymes or proteins, disrupting essential biological processes in microorganisms or cancer cells. Notably, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in targeted cells.

Antimicrobial Activity

N-(4-chlorophenyl)-2-fluorobenzenesulfonamide has demonstrated significant antibacterial , antifungal , and antiviral properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

- Antibacterial Properties : The compound has shown effectiveness against several bacterial strains, including resistant strains, suggesting potential applications in treating infections.

- Antifungal Activity : Studies indicate that it can inhibit fungal growth, which may be beneficial in treating fungal infections.

- Antiviral Properties : Preliminary findings suggest antiviral effects, although more research is needed to elucidate the specific mechanisms involved.

Anticancer Activity

Recent studies have indicated that N-(4-chlorophenyl)-2-fluorobenzenesulfonamide may have potential as an anticancer agent. It is believed to interfere with critical signaling pathways involved in cancer cell proliferation, such as the PI3K/mTOR pathway.

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit specific enzymes associated with cancer growth, leading to reduced cell viability in various cancer cell lines.

- Mechanistic Insights : The inhibition of nucleic acid synthesis suggests a mechanism where the compound disrupts the replication and transcription processes essential for cancer cell survival.

Table 1: Summary of Biological Activities

Case Study: Antiviral Mechanism

In a study examining its antiviral properties, N-(4-chlorophenyl)-2-fluorobenzenesulfonamide was tested against influenza virus in primary human bronchial epithelial cells. The results indicated a robust decrease in viral mRNA levels, suggesting that the compound interferes with viral entry or replication processes . This highlights its potential utility in developing antiviral therapies.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-fluorobenzenesulfonamide shares structural similarities with other sulfonamide compounds known for their biological activities:

| Compound Name | Activity Type |

|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Antiviral |

| N-(4-chlorophenyl)-1,3,4-oxadiazole-2-sulfonamide | Antitubercular |

These comparisons underscore the unique properties of N-(4-chlorophenyl)-2-fluorobenzenesulfonamide due to its specific functional groups, which enhance its interactions with biological targets.

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-fluorobenzenesulfonamide?

The compound is typically synthesized via condensation reactions. For example, (E)-2-phenylethenesulfonyl chloride reacts with 4-chloroaniline under mild conditions (e.g., room temperature, inert atmosphere) to yield the target sulfonamide with ~80% efficiency . Key steps include stoichiometric control of reactants, purification via recrystallization (using solvents like ethanol), and characterization by melting point analysis (108–110°C) .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

- X-ray diffraction (XRD): Resolves crystal packing, hydrogen-bonding networks, and torsion angles (e.g., C–S–N–C dihedral angles critical for conformational stability) .

- NMR spectroscopy: Confirms aromatic proton environments (e.g., deshielded signals for fluorine and chlorine substituents) .

- Melting point analysis: Validates purity and consistency with literature values .

Q. What are the primary research applications of this sulfonamide derivative?

- Medicinal chemistry: Serves as a pharmacophore for targeting enzymes/receptors (e.g., penicillin-binding proteins, CB2 receptors) due to its sulfonamide and halogenated aryl motifs .

- Antimicrobial studies: Tested against bacterial/fungal strains via agar diffusion assays, with activity linked to electron-withdrawing substituents (e.g., Cl, F) .

- Material science: Explored for thermal stability in polymer composites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst screening: Replace traditional bases (e.g., KOH) with milder catalysts (e.g., DMAP) to reduce side reactions .

- Solvent optimization: Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility and reaction kinetics .

- Temperature control: Conduct stepwise heating (e.g., 60°C for initiation, room temperature for completion) to prevent decomposition .

Q. How to resolve contradictions in structural data from XRD vs. computational models?

Q. What strategies are effective in designing derivatives for specific biological targets?

- Bioisosteric replacement: Substitute fluorine with trifluoromethyl groups to enhance lipophilicity and target affinity .

- Scaffold hybridization: Integrate triazole or pyrimidine moieties to exploit π-π stacking with enzyme active sites .

- Pharmacophore mapping: Use docking studies (AutoDock Vina) to prioritize substituents that align with receptor pockets (e.g., CB2 receptor) .

Q. What experimental controls are critical when evaluating antimicrobial activity?

- Positive controls: Use standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) to benchmark inhibition zones .

- Negative controls: Include solvent-only samples (e.g., DMSO) to rule out solvent-mediated toxicity.

- Dose-response assays: Perform MIC (minimum inhibitory concentration) tests to quantify potency .

Q. How can hydrogen-bonding networks and crystal packing be analyzed via XRD?

Q. What computational approaches predict reactivity and electronic properties?

Q. How to investigate sulfonamide-protein interactions mechanistically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.